Acaricidal agent-1

Description

General Academic Context of α,β-Unsaturated Esters and Pyridine (B92270) Heterocycles

The foundation of (E)-ethyl 3-(pyridin-4-yl)acrylate's significance lies in its two primary structural components: the α,β-unsaturated ester and the pyridine heterocycle. α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carbonyl group. This structural feature makes them versatile building blocks in organic synthesis and key components in various biologically active molecules. nih.govacs.org Their reactivity allows for a wide range of chemical transformations, including conjugate additions and cycloadditions. nih.gov

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.govchemijournal.comrsc.org The nitrogen atom imparts unique properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for interactions with biological targets. nih.gov The pyridine nucleus is present in numerous FDA-approved drugs across various therapeutic areas, including anticancer, central nervous system disorders, and infectious diseases. nih.govrsc.org The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse chemical libraries for drug discovery. nih.gov

Significance of the (E)-Configuration in Acrylate (B77674) Derivatives

The stereochemistry of the double bond in acrylate derivatives, designated as either (E) (entgegen, meaning opposite) or (Z) (zusammen, meaning together), is critical in determining the molecule's three-dimensional shape and, consequently, its physical and biological properties. numberanalytics.comlibretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) or (Z) configuration based on the arrangement of substituents around the double bond. libretexts.orglibretexts.org

In the context of (E)-ethyl 3-(pyridin-4-yl)acrylate, the (E)-configuration signifies that the higher priority groups on each carbon of the double bond are on opposite sides. This specific spatial arrangement influences how the molecule interacts with its environment, including biological receptors. The (E) and (Z) isomers of a compound can exhibit vastly different biological activities. nih.gov For instance, in the crystal structure of the related compound (E)-3-(pyridin-4-yl)acrylic acid, the (E)-configuration contributes to an almost planar structure, which facilitates specific intermolecular interactions like hydrogen bonding and π–π stacking. nih.gov

Overview of Key Research Domains for (E)-Ethyl 3-(Pyridin-4-yl)acrylate and Analogues

Research involving (E)-ethyl 3-(pyridin-4-yl)acrylate and its analogues spans several key scientific domains, primarily driven by the compound's hybrid structure.

Medicinal Chemistry and Drug Discovery: The combination of the pyridine ring, a known pharmacophore, and the α,β-unsaturated ester moiety makes this class of compounds attractive for medicinal chemists. chemijournal.comrsc.org Pyridine derivatives have shown efficacy against a range of diseases, including cancer. chemijournal.comnih.gov The acrylate portion can act as a Michael acceptor, a reactive site that can covalently bind to biological targets. This has led to the investigation of similar structures in the development of new therapeutic agents.

Organic Synthesis and Catalysis: The synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate and its derivatives is an active area of research. Various synthetic methodologies are employed, including the Horner-Wadsworth-Emmons olefination and cross-metathesis reactions, to achieve high stereoselectivity for the desired (E)-isomer. chemicalbook.comnih.gov The development of efficient and environmentally friendly synthetic routes is a continuous goal.

Materials Science: Acrylate polymers are widely used in the manufacturing of plastics, coatings, adhesives, and elastomers. wikipedia.org Ethyl acrylate, a related monomer, is used to increase the softness and flexibility of copolymers. gantrade.com While research on the specific use of (E)-ethyl 3-(pyridin-4-yl)acrylate in materials science is less documented, its structural motifs suggest potential for incorporation into functional polymers with unique properties.

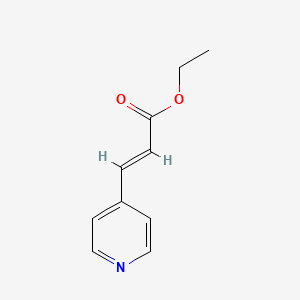

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZPCWYIRGIXJP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to (E)-Ethyl 3-(Pyridin-4-yl)acrylate

The synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate can be achieved through several established chemical reactions. These methods offer varying degrees of efficiency, stereoselectivity, and substrate scope.

Knoevenagel Condensation Approaches and Variations

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgbhu.ac.in For the synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate, this typically involves the condensation of 4-pyridinecarboxaldehyde (B46228) with a compound providing the ethyl acrylate (B77674) unit, such as ethyl acetate or a related active methylene compound.

The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen compound without inducing self-condensation of the aldehyde. wikipedia.org Piperidine is a commonly used catalyst for this transformation. bhu.ac.in The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org

Variations of the Knoevenagel condensation, such as the Doebner modification, can also be employed. This variation uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.org While not directly producing the ethyl ester, this highlights the versatility of the condensation approach. The use of organocatalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, has also been explored to enhance the efficiency and environmental friendliness of the Knoevenagel condensation. rsc.orgrsc.orgresearchgate.net

Table 1: Knoevenagel Condensation Conditions for Pyridinyl Acrylates

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Features |

| 4-Pyridinecarboxaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Standard condensation conditions. |

| 4-Pyridinecarboxaldehyde | Malonic Acid | Pyridine | Pyridine | Doebner modification, leads to acrylic acid. wikipedia.org |

| Aromatic Aldehydes | Active Methylene Compounds | Quinine | Solvent-free | Organocatalytic, green approach. rsc.org |

| Aromatic Aldehydes | Malononitrile | PMO-Py | Ethanol | Heterogeneous catalysis with high conversion. nih.gov |

Heck Reaction and Related Cross-Coupling Strategies

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is highly effective for forming substituted alkenes and is a primary method for synthesizing compounds like (E)-ethyl 3-(pyridin-4-yl)acrylate. organic-chemistry.org The typical reactants would be a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) and ethyl acrylate.

The reaction requires a palladium catalyst, often Pd(OAc)₂, PdCl₂, or tetrakis(triphenylphosphine)palladium(0), along with a base such as triethylamine (B128534) or potassium carbonate. Phosphine ligands like triphenylphosphine are commonly used to stabilize the palladium catalyst. wikipedia.org The Heck reaction generally exhibits high trans selectivity, favoring the formation of the (E)-isomer. organic-chemistry.org

Related cross-coupling strategies are also being developed. For instance, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to the often unstable pyridine-2-boronates used in Suzuki-Miyaura couplings. nih.govtcichemicals.comrsc.org While this is more prominent for 2-substituted pyridines, the development of novel coupling partners is an active area of research. nih.gov

Table 2: Heck Reaction Parameters for Aryl Acrylate Synthesis

| Aryl Halide | Alkene | Catalyst | Base | Ligand |

| 4-Bromopyridine | Ethyl Acrylate | Pd(OAc)₂ | Triethylamine | Triphenylphosphine |

| Aryl Halides | Ethyl Acrylate | Pd(II)@MTP/PMs | - | - |

| Aryl Halides | Olefins | Pd(II)-SPO complex | - | Imidazole-based SPO |

Catalytic Synthesis Routes

Beyond the specific named reactions, various catalytic systems can be employed for the synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate. Organocatalysis, which uses small organic molecules as catalysts, has gained significant traction. For instance, pyridine derivatives themselves can act as organocatalysts in various transformations. dntb.gov.ua Recent research has shown the development of enantioselective, organocatalytic methods for the 1,4-addition of 4-azaarenyl acetates, highlighting the potential for catalytic C-C bond formation involving pyridine rings. chemrxiv.orgchemrxiv.org

Photochemical methods are also emerging, utilizing light to drive reactions. A photochemical approach for the functionalization of pyridines via pyridinyl radicals has been reported, which allows for the formation of new C(sp²)–C(sp³) bonds. nih.govresearchgate.net While this specific method may not directly yield the target acrylate, it demonstrates the potential of catalytic radical-based approaches for modifying pyridine systems.

Base-Mediated Synthetic Procedures

Base-mediated reactions, other than the Knoevenagel condensation, are also pivotal in synthesizing α,β-unsaturated esters. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are prominent examples.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. To synthesize (E)-ethyl 3-(pyridin-4-yl)acrylate, one would react 4-pyridinecarboxaldehyde with a Wittig reagent like (carbethoxymethylene)triphenylphosphorane. A significant challenge with phenolic aldehydes in Wittig reactions is their deprotonation under basic conditions, which deactivates the aldehyde. mcmaster.ca However, for pyridine aldehydes, the reaction can be effective. The HWE reaction, which uses phosphonate carbanions, is often preferred as it typically provides higher yields of the (E)-alkene and the byproducts are water-soluble, simplifying purification.

Aza-Wittig reactions, involving the reaction of iminophosphoranes with carbonyl compounds, are also used for synthesizing nitrogen-containing heterocycles and could be adapted for related transformations. whiterose.ac.ukthieme-connect.com

Table 3: Comparison of Base-Mediated Synthetic Routes

| Reaction | Key Reagents | Stereoselectivity | Key Features |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Generally favors Z-alkene with unstabilized ylides | Widely applicable, but byproduct removal can be difficult. |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Aldehyde | Highly selective for E-alkene | Water-soluble phosphate byproduct simplifies purification. |

Multi-Step Synthesis Design and Optimization

The synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate can also be part of a larger, multi-step synthetic sequence. The order of reaction steps is crucial, especially when dealing with substituted aromatic systems, to ensure the desired regiochemistry. lumenlearning.com For example, if other functional groups are present on the pyridine ring, their directing effects must be considered when planning subsequent reactions.

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

The Knoevenagel condensation mechanism typically begins with the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-pyridinecarboxaldehyde). The resulting aldol-type intermediate then undergoes dehydration, often facilitated by the catalyst, to form the α,β-unsaturated product. organic-chemistry.org An alternative mechanism, particularly with amine catalysts, involves the formation of an iminium ion from the aldehyde, which is then more electrophilic and reacts with the enolate. youtube.com

The Heck reaction proceeds through a catalytic cycle involving organopalladium intermediates. The cycle starts with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond (e.g., 4-bromopyridine). wikipedia.orgyoutube.com This is followed by the coordination of the alkene (ethyl acrylate) to the palladium(II) complex. A migratory insertion of the alkene into the palladium-carbon bond then occurs. The final steps involve a β-hydride elimination to form the alkene product and reductive elimination to regenerate the palladium(0) catalyst. youtube.com

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of (E)-ethyl 3-(pyridin-4-yl)acrylate can be approached through several established olefination reactions, where control of regioselectivity and stereoselectivity is paramount. The regiochemistry is inherently defined by the use of a pyridine-4-substituted precursor, ensuring the formation of the desired constitutional isomer. The primary challenge lies in controlling the stereochemistry of the carbon-carbon double bond to selectively obtain the (E)-isomer, which is generally the thermodynamically more stable product.

Common synthetic routes that provide high (E)-selectivity include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction with stabilized ylides, and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction : This method involves the reaction of an aldehyde, in this case, 4-pyridinecarboxaldehyde, with a phosphonate carbanion, typically generated from triethyl phosphonoacetate and a base. The HWE reaction is widely recognized for its excellent E-selectivity when using stabilized phosphonate ylides. wikipedia.orgorganic-chemistry.orgnih.gov The mechanism favors a transition state that minimizes steric interactions, leading predominantly to the trans-alkene. organic-chemistry.org

Wittig Reaction : The Wittig reaction provides another pathway, reacting 4-pyridinecarboxaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. When the ylide is "stabilized" by an electron-withdrawing group like the ethyl ester, the reaction thermodynamically favors the formation of the (E)-alkene. organic-chemistry.orglibretexts.org Unstabilized ylides, by contrast, typically yield (Z)-alkenes. wikipedia.org

Heck Reaction : The Mizoroki-Heck reaction offers a powerful method for C-C bond formation, coupling an aryl halide (e.g., 4-iodopyridine or 4-bromopyridine) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base. wikipedia.org This reaction is well-documented to exhibit high stereoselectivity, almost exclusively producing the trans (E) product via a syn-addition and syn-elimination mechanism. organic-chemistry.orgyoutube.com

Knoevenagel Condensation and Esterification : The parent acid, (E)-3-(pyridin-4-yl)acrylic acid, can be synthesized with high stereoselectivity via the Knoevenagel condensation of 4-pyridinecarboxaldehyde and malonic acid. nih.govresearchgate.net Subsequent standard esterification of the resulting carboxylic acid with ethanol under acidic conditions yields the target ethyl ester without affecting the double bond geometry.

The following table summarizes these key synthetic methodologies.

Table 1: Synthetic Methodologies for (E)-ethyl 3-(pyridin-4-yl)acrylate| Reaction | Reactants | Key Features | Stereoselectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | 4-Pyridinecarboxaldehyde, Triethyl phosphonoacetate | Mild conditions, easily removable byproduct. | Excellent (E)-selectivity wikipedia.orgorganic-chemistry.org |

| Wittig Reaction | 4-Pyridinecarboxaldehyde, (Carbethoxymethylene)triphenylphosphorane | Uses a stabilized ylide. | Predominantly (E)-isomer organic-chemistry.orglibretexts.org |

| Heck Reaction | 4-Halopyridine, Ethyl acrylate, Pd catalyst, Base | Palladium-catalyzed cross-coupling. | Excellent (E)-selectivity wikipedia.orgorganic-chemistry.org |

| Knoevenagel/Esterification | 4-Pyridinecarboxaldehyde, Malonic acid; then Ethanol/Acid | Two-step process via the carboxylic acid. | High (E)-selectivity from condensation nih.gov |

Post-Synthetic Modifications and Functional Group Interconversions

The reactivity of (E)-ethyl 3-(pyridin-4-yl)acrylate is dictated by its functional groups: the pyridine ring, the electron-deficient alkene (a Michael acceptor), and the ethyl ester. These sites offer opportunities for various chemical transformations.

Oxidation Reactions

Reduction Reactions

Similarly, specific studies detailing the reduction of (E)-ethyl 3-(pyridin-4-yl)acrylate are limited. Based on general chemical principles, potential transformations could include the catalytic hydrogenation of the C=C double bond to yield ethyl 3-(pyridin-4-yl)propanoate, or the reduction of the ester functionality to an alcohol, which would typically require stronger reducing agents like lithium aluminum hydride. The selective reduction of one functional group in the presence of others would be a key synthetic challenge.

Nucleophilic Substitution Reactions

The electron-deficient nature of the double bond makes (E)-ethyl 3-(pyridin-4-yl)acrylate a potential substrate for Michael (conjugate) addition reactions with various nucleophiles. The pyridine ring itself is generally resistant to nucleophilic aromatic substitution unless activated by an appropriate leaving group or through N-oxidation. Specific examples of nucleophilic substitution reactions performed on this compound are not well-reported in the available literature.

Cyclization and Elimination Reactions

The structure of (E)-ethyl 3-(pyridin-4-yl)acrylate contains both an electrophilic and a nucleophilic center (the pyridine nitrogen), suggesting potential for intramolecular reactions or participation in intermolecular cyclization processes. For instance, it could serve as a dienophile in Diels-Alder reactions or undergo other pericyclic reactions. However, specific studies documenting cyclization or elimination reactions directly involving (E)-ethyl 3-(pyridin-4-yl)acrylate are not prominently featured in the scientific literature.

Catalyst-Controlled C–H Bond Alkenylation Strategies

Direct C–H bond alkenylation represents an atom-economical strategy for synthesizing vinyl-substituted heterocycles. This approach involves the direct coupling of a C-H bond of the pyridine ring with an alkene, such as ethyl acrylate. For pyridine, the intrinsic electronic properties often favor functionalization at the C2 or C3 positions.

Research has demonstrated catalyst systems capable of directing C–H functionalization to specific positions on the pyridine ring.

C2-Alkylation : Cationic half-sandwich rare-earth catalysts have been shown to be effective for the ortho-alkylation of pyridines via C-H addition to olefins. organic-chemistry.org

C3-Alkenylation : A bifunctional N-heterocyclic carbene-ligated Ni-Al catalyst has been developed to achieve C3-H alkenylation of pyridines, overriding the intrinsic C2/C4 selectivity. nih.govnih.gov

While these examples highlight the potential of catalyst-controlled C-H functionalization, a specific catalytic system designed for the direct and selective C4-alkenylation of the pyridine nucleus with ethyl acrylate to form (E)-ethyl 3-(pyridin-4-yl)acrylate has not been prominently reported in the surveyed literature. Achieving C4 selectivity remains a significant challenge due to the electronic nature of the pyridine ring.

Molecular Structure and Advanced Crystallographic Analysis

Conformational Preferences and Stereochemical Configuration

The conformation and stereochemistry of (E)-ethyl 3-(pyridin-4-yl)acrylate are pivotal to understanding its chemical behavior and potential applications. The molecule's geometry is largely defined by the arrangement of its constituent parts around the central carbon-carbon double bond and the torsion angles of the rotatable single bonds.

Verification of E-Configuration about the Double Bond

The designation '(E)' in the compound's name specifies the stereochemistry about the carbon-carbon double bond, indicating that the priority groups, the pyridin-4-yl group and the ethyl carboxylate group, are on opposite sides of the double bond. This configuration is typical for compounds synthesized via methods like the Knoevenagel or Horner-Wadsworth-Emmons reactions, which are commonly employed for the preparation of such α,β-unsaturated carbonyl compounds and thermodynamically favor the formation of the more stable trans-isomer.

Crystal Engineering and Supramolecular Assembly in the Solid State

The study of how molecules arrange themselves in a crystalline solid falls under the purview of crystal engineering. This field examines the intermolecular forces that guide the formation of a three-dimensional crystal lattice.

Determination of Crystal System and Space Group

Specific details regarding the crystal system and space group for (E)-ethyl 3-(pyridin-4-yl)acrylate are not available in the absence of a published single-crystal X-ray diffraction study.

For comparative purposes, the parent compound, (E)-3-(pyridin-4-yl)acrylic acid, crystallizes in the triclinic crystal system with the space group P1. nih.gov The parameters of its unit cell are detailed in the table below.

Characterization of the Asymmetric Unit

Information regarding the asymmetric unit of (E)-ethyl 3-(pyridin-4-yl)acrylate is not available from the searched literature.

In the case of (E)-3-(pyridin-4-yl)acrylic acid, the asymmetric unit contains one molecule. nih.gov

Investigation of Three-Dimensional Structure Formation

The three-dimensional supramolecular architecture of a crystal is dictated by a network of intermolecular interactions. For (E)-ethyl 3-(pyridin-4-yl)acrylate, it is anticipated that weaker interactions such as C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the pyridine (B92270) rings, would be the primary forces governing its crystal packing. The absence of the strongly acidic proton of a carboxylic acid group precludes the formation of the robust O—H···N hydrogen bonds that are a dominant feature in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid.

Data Tables

Table 1: Compound Discussed

| Compound Name | Formula | Molecular Weight | CAS Number |

| (E)-ethyl 3-(pyridin-4-yl)acrylate | C10H11NO2 | 177.20 g/mol | 123293-78-7 |

Table 2: Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic acid nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.8643 (4) |

| b (Å) | 7.0229 (5) |

| c (Å) | 8.8459 (6) |

| α (°) ** | 95.149 (3) |

| β (°) | 93.189 (3) |

| γ (°) | 111.458 (3) |

| Volume (ų) | 335.19 (4) |

| Z | 2 |

| Molecules per Asymmetric Unit | 1 |

| Torsion Angle C8—C4—C3—C2 (°) ** | -6.1 (2) |

Non-Covalent Interactions Governing Crystal Packing

The arrangement of molecules in the crystalline state is orchestrated by a delicate balance of non-covalent interactions. In analogues of (E)-ethyl 3-(pyridin-4-yl)acrylate, these forces are pivotal in the formation of the three-dimensional supramolecular structure. nih.gov

| Interaction Type | Description in (E)-3-(pyridin-4-yl)acrylic acid | Anticipated Role in (E)-ethyl 3-(pyridin-4-yl)acrylate |

| O—H⋯N | Strong interactions forming molecular chains. nih.gov | Absent. |

| C—H⋯O | Weak interactions linking adjacent chains. nih.gov | Likely to be a significant contributor to crystal packing, involving the ethyl and pyridyl C-H groups and the carbonyl oxygen. |

| C—H⋯N | Not explicitly dominant in the acid. | Potentially more significant in the ester, involving C-H donors and the pyridyl nitrogen acceptor. |

The presence of the aromatic pyridine ring in these molecules facilitates π–π stacking interactions, which are a significant driving force in their crystal assembly. In (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions are observed between the pyridine rings, with a separation distance of 3.8246 (10) Å. nih.gov Furthermore, π–π stacking of the acrylic double bonds occurs at a distance of 3.4322 (10) Å. nih.gov An interesting interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group is also noted, with a distance of 3.4044 (13) Å. nih.gov It is highly probable that similar π–π stacking interactions, involving both the pyridine rings and the acrylate (B77674) moieties, play a key role in the crystal structure of (E)-ethyl 3-(pyridin-4-yl)acrylate.

Supramolecular synthons are structural units within supermolecules which can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, weak C—H⋯O interactions between adjacent chains generate an R²₂(14) homosynthon. nih.gov This specific arrangement contributes to the formation of the three-dimensional network. While the strong carboxylic acid dimer homosynthon is not observed due to the competing O—H⋯N interaction, the formation of other synthons is critical. In (E)-ethyl 3-(pyridin-4-yl)acrylate, the potential for various C—H⋯O and C—H⋯N mediated synthons would be a key determinant of the final crystal structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For (E)-3-(pyridin-4-yl)acrylic acid, this analysis reveals that the most significant contributions to the crystal packing arise from H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts. nih.gov The two-dimensional fingerprint plots quantify these contributions, showing that H⋯H interactions are the most abundant at 36.2%, followed by O⋯H/H⋯O (27.8%), C⋯H/H⋯C (10.7%), and N⋯H/H⋯N (8.7%). nih.gov This indicates that the crystal packing is primarily governed by dispersion and electrostatic interactions. nih.gov A similar analysis for (E)-ethyl 3-(pyridin-4-yl)acrylate would likely show a different distribution of these interactions, with a probable increase in the percentage of H⋯H and C⋯H contacts due to the presence of the ethyl group.

| Interaction Type | Contribution in (E)-3-(pyridin-4-yl)acrylic acid (%) nih.gov |

| H⋯H | 36.2 |

| O⋯H/H⋯O | 27.8 |

| C⋯H/H⋯C | 10.7 |

| N⋯H/H⋯N | 8.7 |

Polymorphism and Solvent Effects on Crystal Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. nih.gov The different polymorphs of a substance can exhibit distinct physical properties. While no specific polymorphic forms of (E)-ethyl 3-(pyridin-4-yl)acrylate have been reported in the literature surveyed, the potential for polymorphism certainly exists.

The choice of solvent during crystallization is a key factor that can influence which polymorphic form is obtained. nih.govijpsonline.comresearchgate.net Solvents can affect nucleation rates, crystal growth, and can even be incorporated into the crystal lattice to form solvates. nih.gov The interaction between the solvent and the solute can stabilize different molecular conformations or supramolecular synthons, leading to the formation of different polymorphs. For a molecule like (E)-ethyl 3-(pyridin-4-yl)acrylate, solvents with different polarities and hydrogen bonding capabilities could interact differently with the pyridine nitrogen, the ester group, and the aromatic ring. For instance, a protic solvent might compete for hydrogen bond acceptor sites, while an aromatic solvent could engage in π–π stacking interactions with the pyridine ring. nih.gov The morphology of the resulting crystals can also be significantly altered by the solvent, leading to different crystal habits such as needles or plates. nih.gov

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of (E)-ethyl 3-(pyridin-4-yl)acrylate displays distinct signals corresponding to each unique proton.

The ethyl group gives rise to a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (-CH2-) are coupled to the three protons of the methyl group (-CH3-), resulting in a quartet signal. Conversely, the methyl protons are coupled to the methylene protons, producing a triplet.

The vinyl protons, located on the double bond, appear as distinct doublets. Their large coupling constant (J-value) is indicative of a trans (E) configuration, a key structural feature of the molecule. The protons on the pyridine (B92270) ring also produce signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their positions relative to the nitrogen atom and the acrylate (B77674) substituent.

Table 1: ¹H NMR Spectroscopic Data for (E)-ethyl 3-(pyridin-4-yl)acrylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | d | 6.0 | 2H, Pyridine-H (ortho to N) |

| 7.35 | d | 6.0 | 2H, Pyridine-H (meta to N) |

| 7.65 | d | 16.0 | 1H, Vinylic-H |

| 6.50 | d | 16.0 | 1H, Vinylic-H |

| 4.25 | q | 7.1 | 2H, -OCH2CH3 |

| 1.30 | t | 7.1 | 3H, -OCH2CH3 |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (E)-ethyl 3-(pyridin-4-yl)acrylate gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum (around 165-175 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring and the vinyl group appear in the range of 110-150 ppm. libretexts.org The sp³-hybridized carbons of the ethyl group are observed at the most upfield positions.

Table 2: ¹³C NMR Spectroscopic Data for (E)-ethyl 3-(pyridin-4-yl)acrylate

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | C=O (Ester) |

| 150.5 | Pyridine-C (ortho to N) |

| 142.0 | Pyridine-C (para to substituent) |

| 144.0 | Vinylic-CH |

| 121.0 | Pyridine-C (meta to N) |

| 120.0 | Vinylic-CH |

| 60.5 | -OCH2CH3 |

| 14.2 | -OCH2CH3 |

Note: Chemical shifts are referenced to a standard and can show minor variations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-ethyl 3-(pyridin-4-yl)acrylate exhibits characteristic absorption bands that confirm the presence of its key structural components.

A strong absorption band is typically observed around 1710-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. mdpi.com The C=C stretching vibration of the alkene and the aromatic pyridine ring usually appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester group are found in the 1100-1300 cm⁻¹ range. The spectrum also shows C-H stretching vibrations for both the sp² (aromatic and vinylic) and sp³ (aliphatic) carbons.

Table 3: Key IR Absorption Bands for (E)-ethyl 3-(pyridin-4-yl)acrylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1717 | C=O Stretch | Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1595 | C=C/C=N Stretch | Pyridine Ring |

| ~1275 | C-O Stretch | Ester |

| ~980 | C-H Bend (out-of-plane) | Trans-Alkene |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the compound, confirming its molecular formula. For (E)-ethyl 3-(pyridin-4-yl)acrylate, with a molecular formula of C₁₀H₁₁NO₂, the expected monoisotopic mass is approximately 177.07898 Da. ontosight.ai HRMS analysis would yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity and purity. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, providing information about its electronic structure. libretexts.org Molecules with conjugated systems, such as the one present in (E)-ethyl 3-(pyridin-4-yl)acrylate (a pyridine ring conjugated with a double bond and a carbonyl group), exhibit characteristic UV-Vis absorption spectra.

The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org In this compound, the primary electronic transitions are expected to be π → π* transitions, which are characteristic of conjugated systems. researchgate.net These transitions typically result in strong absorption bands in the UV region. The wavelength of maximum absorption (λ_max) provides insight into the extent of conjugation within the molecule.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic distribution, energy levels, and reactivity patterns.

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine these energy values. In a study on a related, more complex pyran-carboxylate derivative, Time-Dependent DFT (TD-DFT) was used to calculate HOMO and LUMO energies to understand its electronic transitions. Such analysis reveals that the HOMO often resides on the more electron-rich portions of a molecule, while the LUMO is localized on electron-deficient areas. The HOMO-LUMO gap is instrumental in predicting the absorption wavelength in UV-Visible spectra. While specific values for (E)-ethyl 3-(pyridin-4-yl)acrylate are not available in the cited literature, this methodology would be directly applicable.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO); an indicator of chemical stability and reactivity. |

Fukui indices are conceptual DFT descriptors used to predict which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of reactive centers:

ƒ+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

ƒ- : Indicates the site for an electrophilic attack (where an electron is donated).

ƒ0 : Indicates the site for a radical attack.

Although no studies reporting Fukui indices for (E)-ethyl 3-(pyridin-4-yl)acrylate were found, this analysis would be crucial for understanding its reactivity. For this molecule, one would expect the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen to be potential sites for electrophilic attack, while the carbon atoms of the double bond could be susceptible to nucleophilic addition.

Computational chemistry provides powerful tools for analyzing the thermodynamics and kinetics of reaction pathways. Theoretical studies on the reactions of acrylates, such as polymerization or reactions with atmospheric radicals, have been performed using DFT. bldpharm.com These investigations calculate the potential energy surfaces of proposed reaction mechanisms.

Thermodynamic analysis involves calculating the change in Gibbs free energy (ΔG) to determine the spontaneity of a reaction, while kinetic analysis focuses on calculating the activation energy (Ea) to determine the reaction rate. For example, studies on the thermal self-initiation of acrylates have used DFT to compare different postulated mechanisms, such as the Flory and Mayo models, by calculating the energy barriers for each pathway. bldpharm.com Such an analysis for (E)-ethyl 3-(pyridin-4-yl)acrylate could elucidate its polymerization behavior or its stability under various conditions.

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is essential for understanding reaction mechanisms and calculating activation energies. Computational methods, like DFT, are used to locate the geometry of the transition state and calculate its energy. bldpharm.com The activation energy is the energy difference between the reactants and the transition state.

For reactions involving acrylates, such as radical polymerization, computational models can identify the transition states for initiation, propagation, and termination steps. bldpharm.com For (E)-ethyl 3-(pyridin-4-yl)acrylate, this would involve modeling the approach of a radical to the double bond, locating the TS for this addition, and calculating the associated energy barrier, thereby providing a quantitative measure of its reactivity in polymerization processes.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide deep insights into the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or a biological receptor.

While specific MD simulations for (E)-ethyl 3-(pyridin-4-yl)acrylate were not found, the methodology has been applied to other acrylate (B77674) systems to understand surface properties and intermolecular forces. For the title compound, an MD simulation could reveal the preferred rotational conformations around the C-C single bonds, the planarity of the molecule, and how it interacts with different solvents. This is particularly relevant for understanding its solubility and how it might assemble in the solid state or in solution.

Quantum Chemical Investigations of Bonding and Stability

Quantum chemical calculations are fundamental to understanding the bonding and stability of a molecule. These calculations can provide precise information on bond lengths, bond angles, and torsion angles.

| Structural Feature | Observation | Implication for Stability |

|---|---|---|

| Configuration | E-configuration about the C=C double bond. | Defines the stereochemistry of the molecule. |

| Planarity | The pyridine ring and acrylic acid moiety are nearly planar. | Maximizes π-conjugation, which contributes to electronic stability. |

| Intermolecular Interactions | Strong O—H⋯N hydrogen bonds and π–π stacking in the crystal. | These strong, directional interactions stabilize the crystal lattice. |

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters through computational chemistry serves as a powerful tool for the structural elucidation and characterization of molecules. Techniques such as Density Functional Theory (DFT) are widely employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These theoretical calculations provide valuable insights that complement and help interpret experimental findings.

For the compound (E)-ethyl 3-(pyridin-4-yl)acrylate , detailed computational studies predicting its full spectroscopic profile are not extensively available in the public domain. However, the principles of computational prediction can be outlined based on established methodologies applied to analogous structures, such as pyridine derivatives and acrylate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-311++G(d,p)). The process involves:

Optimization of the molecular geometry to find its lowest energy conformation.

Calculation of the magnetic shielding tensors for this optimized geometry.

Referencing these calculated shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

For (E)-ethyl 3-(pyridin-4-yl)acrylate , a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts would be generated by such a computational approach. The values would reflect the electronic environment of each unique proton and carbon atom in the molecule, influenced by the electron-withdrawing nature of the pyridine ring and the ester group, as well as the geometry of the ethylenic double bond.

Vibrational (Infrared) Spectroscopy:

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations predict the positions and intensities of the absorption bands corresponding to specific vibrational modes, such as stretching, bending, and wagging of bonds. For (E)-ethyl 3-(pyridin-4-yl)acrylate , key predicted vibrational modes would include:

C=O stretching of the ester group.

C=C stretching of the acrylate backbone.

C-N and C=C stretching modes within the pyridine ring.

C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

A comparison between the computed and experimental IR spectra can aid in the precise assignment of the observed absorption bands.

Electronic (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For (E)-ethyl 3-(pyridin-4-yl)acrylate , the calculations would likely predict transitions associated with the π → π* and n → π* electronic excitations within the conjugated system formed by the pyridine ring and the acrylate moiety. The solvent environment, which can significantly influence the spectra, is often modeled using methods like the Polarizable Continuum Model (PCM).

While specific, published data tables for the in silico prediction of spectroscopic parameters for (E)-ethyl 3-(pyridin-4-yl)acrylate are not available, the following table illustrates the expected format and type of data that such a computational study would produce. The values presented are hypothetical and serve for illustrative purposes only.

Table 1: Hypothetical In Silico Spectroscopic Data for (E)-ethyl 3-(pyridin-4-yl)acrylate

| Parameter Type | Predicted Value/Range | Description |

| ¹H NMR | ||

| δ (ppm) | 8.6 - 8.8 | Protons on pyridine ring (positions 2, 6) |

| δ (ppm) | 7.4 - 7.6 | Protons on pyridine ring (positions 3, 5) |

| δ (ppm) | 7.6 - 7.8 | Vinylic proton (α to pyridine) |

| δ (ppm) | 6.5 - 6.7 | Vinylic proton (β to pyridine) |

| δ (ppm) | 4.2 - 4.4 | Methylene (B1212753) protons (-CH₂-) of ethyl group |

| δ (ppm) | 1.2 - 1.4 | Methyl protons (-CH₃) of ethyl group |

| ¹³C NMR | ||

| δ (ppm) | 165 - 167 | Carbonyl carbon (C=O) |

| δ (ppm) | 149 - 151 | Carbons on pyridine ring (positions 2, 6) |

| δ (ppm) | 142 - 144 | Vinylic carbon (α to pyridine) |

| δ (ppm) | 140 - 142 | Carbon on pyridine ring (position 4) |

| δ (ppm) | 122 - 124 | Vinylic carbon (β to pyridine) |

| δ (ppm) | 120 - 122 | Carbons on pyridine ring (positions 3, 5) |

| δ (ppm) | 60 - 62 | Methylene carbon (-CH₂-) of ethyl group |

| δ (ppm) | 14 - 16 | Methyl carbon (-CH₃) of ethyl group |

| IR Spectroscopy | ||

| ν (cm⁻¹) | ~1715 | C=O stretch |

| ν (cm⁻¹) | ~1640 | C=C stretch |

| ν (cm⁻¹) | ~1595, ~1415 | Pyridine ring C=C, C=N stretches |

| ν (cm⁻¹) | ~1170, ~1020 | C-O stretches |

| UV-Vis Spectroscopy | ||

| λ_max (nm) | ~260 - 280 | π → π* transition |

Note: The data in this table is illustrative and not based on published computational results for this specific molecule. Actual predicted values would vary based on the level of theory and basis set used in the calculation.

Derivatization and Structure Activity Relationship Sar Studies Chemical Perspective

Strategic Functionalization of the Acrylate (B77674) Moiety

The acrylate moiety in (E)-ethyl 3-(pyridin-4-yl)acrylate is characterized by an electron-deficient carbon-carbon double bond conjugated to a carbonyl group, making it an excellent Michael acceptor. nih.govnih.gov This reactivity is a cornerstone for its strategic functionalization.

Michael Addition Reactions: The primary route for modifying the acrylate double bond is through Michael (or conjugate) addition. researchgate.net This reaction involves the addition of a nucleophile to the β-carbon of the acrylate system. A wide array of nucleophiles, known as Michael donors, can be employed, leading to a diverse set of derivatives. Common donors include:

Thiols (Sulfa-Michael Addition): Thiols readily add across the double bond, often catalyzed by amines or phosphines, to form thioether derivatives. rsc.orgrsc.org The reaction is highly efficient and proceeds under mild conditions.

Amines (Aza-Michael Addition): Primary and secondary amines can serve as nucleophiles, leading to the formation of β-amino acid derivatives.

Carbanions: Resonance-stabilized carbanions, such as those derived from acetoacetates or malonates, can also be added to form new carbon-carbon bonds. nih.gov

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the donor, followed by nucleophilic attack on the acrylate, and subsequent proton transfer to regenerate the catalyst and form the final adduct. nih.gov

Cycloaddition Reactions: The double bond of the acrylate can also participate in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions with nitrile N-oxides, the acrylate acts as a dipolarophile to yield complex heterocyclic structures such as isoxazolines. nih.gov Diels-Alder reactions, where the acrylate functions as a dienophile, represent another pathway to construct cyclic systems, although this is less common for simple acrylates without further activation. mdpi.com

Ester Group Modification: The ethyl ester group provides another handle for functionalization. Transesterification with different alcohols can introduce varied alkyl or functionalized chains. This modification can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and steric profile. For example, introducing hydroxyl-containing side chains can enable hydrogen bonding interactions. rsc.org

Modification of the Pyridine (B92270) Ring for Tuned Properties

The electronic nature of substituents at the 4-position of the pyridine ring has a profound impact on the electron density of the entire molecule. semanticscholar.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the pyridine ring. This enhances the electrophilicity of the acrylate moiety, making it a more potent Michael acceptor. It also lowers the basicity of the pyridine nitrogen.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups increase the electron density of the ring. rsc.org This can increase the nucleophilicity of the pyridine nitrogen and may slightly decrease the reactivity of the acrylate moiety towards nucleophilic attack.

These electronic modifications have been shown to directly influence the properties of related pyridine-containing systems. For instance, in metal complexes, the introduction of EWGs on the pyridine ring makes the metal center more electron-deficient and easier to reduce, shifting the Fe(III)/Fe(II) redox couple to more positive potentials. nih.gov Similarly, in pyridine–olefin conjugates, the fluorescent properties are significantly affected by substituents, with EWGs tending to cause blue shifts in emission spectra, while EDGs cause red shifts. researchgate.net

| Substituent (R) | Electronic Nature | Effect on Pyridine Ring Basicity | Effect on Acrylate Electrophilicity | Potential Impact on Properties |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decrease | Increase | Enhanced Michael acceptor reactivity; Blue-shift in fluorescence |

| -Cl | Inductively Withdrawing, Resonantly Donating | Decrease | Slight Increase | Modulated electronic properties nih.gov |

| -H | Neutral (Reference) | Reference | Reference | Baseline properties |

| -OH | Strongly Electron-Donating | Increase | Decrease | Potential for H-bonding; Red-shift in fluorescence |

| -OCH₃ | Strongly Electron-Donating | Increase | Decrease | Increased electron density; Red-shift in fluorescence |

Synthesis of Complex Heterocyclic Derivatives utilizing the Core Structure

The (E)-ethyl 3-(pyridin-4-yl)acrylate framework is an important synthon for constructing more elaborate heterocyclic systems, primarily through multi-component reactions (MCRs) and cycloadditions. acsgcipr.org

One notable example is the synthesis of pyridin-1(2H)-ylacrylates. This involves a three-component coupling reaction between a 2-aminopyridine, a sulfonyl azide, and an ethyl propiolate, demonstrating how the pyridine and acrylate motifs can be assembled into a more complex, fused heterocyclic system in a single step. researchgate.net Another approach involves building upon related structures, such as the reaction of ethyl-3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde to yield ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, which showcases the elaboration of the acrylate backbone. researchgate.net

Furthermore, the inherent reactivity of the acrylate double bond allows it to be a key component in intramolecular reactions or subsequent cyclization steps after an initial functionalization. As previously mentioned, [3+2] cycloaddition reactions directly append a new five-membered heterocyclic ring (an isoxazoline) to the acrylate portion of the core structure, providing a direct route to complex derivatives. nih.gov These synthetic strategies highlight the value of the parent molecule as a versatile starting material for combinatorial chemistry and the generation of diverse molecular libraries.

| Reaction Type | Reactants | Resulting Structure Class | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Pyridyl acrylate, Nitrile N-oxide | Isoxazoline-substituted pyridine | nih.gov |

| Three-Component Coupling | 2-Aminopyridine, Sulfonyl azide, Propiolate | Pyridin-1(2H)-ylacrylate | researchgate.net |

| Condensation | Ethyl-3-oxo-3-(pyridin-4-yl)propanoate, Isonicotinaldehyde | Substituted pyridinyl methylene (B1212753) propanoate | researchgate.net |

Influence of Substituents on Chemical Reactivity and Molecular Interactions

The chemical reactivity and intermolecular interactions of (E)-ethyl 3-(pyridin-4-yl)acrylate are governed by the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing acrylate group. Substituents on either moiety can significantly modulate these characteristics.

Chemical Reactivity: The primary influence on reactivity is electronic. The acrylate group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, the pyridine ring's electron-withdrawing nature enhances the electrophilicity of the acrylate's β-carbon, making it a good Michael acceptor. nih.gov

Substituents on Pyridine: As discussed in section 6.2, EWGs on the pyridine ring will further increase the acrylate's susceptibility to Michael addition. EDGs will have the opposite effect, potentially slowing the rate of nucleophilic attack.

Substituents on Acrylate: Modifications to the acrylate moiety, such as adding a substituent at the α-position, can sterically hinder the approach of nucleophiles and alter the electronic nature of the double bond.

Molecular Interactions: Crystal structure analysis of the closely related (E)-3-(pyridin-4-yl)acrylic acid reveals a planar structure that engages in a network of non-covalent interactions, including strong O—H⋯N hydrogen bonds, weaker C—H⋯O interactions, and π–π stacking between pyridine rings. nih.govresearchgate.net For the ethyl ester, similar interactions are expected:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor from suitable donors. The carbonyl oxygen of the ester can also accept hydrogen bonds. The basicity of the pyridine nitrogen, and thus its strength as a hydrogen bond acceptor, is directly influenced by substituents on the ring. rsc.org

π–π Stacking: The electron-deficient pyridine ring can engage in π–π stacking interactions with other aromatic systems. The strength of this interaction can be tuned by substituents; an EWG on one ring will strengthen its interaction with an electron-rich aromatic partner.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms, leading to dipole-dipole interactions that influence its packing in the solid state and solvation in polar solvents.

Applications in Advanced Materials Science

Building Block for Polymer Synthesis

The dual reactivity of (E)-ethyl 3-(pyridin-4-yl)acrylate makes it a valuable monomer for constructing complex polymer architectures. The electron-deficient double bond of the acrylate (B77674) moiety readily participates in polymerization, while the pyridine (B92270) ring provides a site for secondary chemical modifications and imparts specific functionalities to the resulting polymer.

Homopolymerization Studies

The synthesis of homopolymers from (E)-ethyl 3-(pyridin-4-yl)acrylate, yielding poly((E)-ethyl 3-(pyridin-4-yl)acrylate), is a foundational area of study. While detailed studies on the homopolymerization of this specific monomer are not extensively documented in public literature, the polymerization of structurally similar pyridyl-containing acrylates is well-established. Techniques such as free-radical polymerization are commonly employed. The resulting homopolymers are characterized by a backbone of repeating acrylate units with pendant pyridin-4-yl groups. These groups are significant as their basic nitrogen atom can influence the polymer's solubility, thermal stability, and its ability to interact with other molecules or surfaces.

Copolymerization with Other Monomers (e.g., Ethylene (B1197577), Methyl Acrylate)

The incorporation of polar monomers like (E)-ethyl 3-(pyridin-4-yl)acrylate into nonpolar polymer chains, such as polyethylene (B3416737), is a significant challenge in polymer chemistry. units.it Traditional Ziegler-Natta catalysts are often deactivated by the polar functional groups. units.it However, significant progress has been made using late transition metal catalysts, particularly palladium and nickel-based systems, which are more tolerant to polar functionalities. units.itmdpi.com

Research into the copolymerization of ethylene with methyl acrylate (MA) using pyridylimino Ni(II) catalysts has demonstrated the feasibility of producing hyperbranched, low-molecular-weight copolymers. units.itacs.orgresearchgate.net These catalysts can incorporate methyl acrylate into the polyethylene backbone in varying amounts (from 0.2 to 35 mol %), and the mode of incorporation can be controlled by the reaction conditions. units.itacs.org

While direct copolymerization of (E)-ethyl 3-(pyridin-4-yl)acrylate with ethylene is not explicitly detailed, these findings suggest a viable pathway. The pyridine functionality in the acrylate monomer could influence catalyst activity and the properties of the resulting copolymer, potentially leading to materials with unique adhesive, compatibilizing, or stimuli-responsive characteristics. Ethylene ethyl acrylate (EEA) copolymers are known for their high filler acceptance, toughness, and thermal stability, properties that could be further enhanced or modified by the inclusion of a functional monomer like (E)-ethyl 3-(pyridin-4-yl)acrylate. entecpolymers.com

Table 1: Representative Data on Ethylene/Methyl Acrylate Copolymerization with Ni(II) Catalysts

| Catalyst | Cocatalyst | MA in Feed (M) | Ethylene Pressure (atm) | MA in Copolymer (mol%) | Polymer Yield ( kg/molNi ·h) | Molecular Weight (Mn) (kDa) |

| Ni2 | AlEt₂Cl | 0.25 | 50 | 2.4 | 1.1 | 4.6 |

| Ni2 | AlMe₃/B(C₆F₅)₃/[Ph₃C][B(C₆F₅)₄] | 0.25 | 50 | 5.0 | 3.9 | 4.5 |

| Ni3 | AlEt₂Cl | 0.125 | 50 | 2.4 | 0.2 | 3.5 |

| Ni3 | AlMe₃/B(C₆F₅)₃/[Ph₃C][B(C₆F₅)₄] | 0.5 | 10 | 35.0 | 0.1 | - |

This table is adapted from studies on ethylene and methyl acrylate copolymerization and illustrates the effect of different catalyst systems on monomer incorporation and polymer properties. acs.org The data is illustrative of the types of control possible in such systems.

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. wikipedia.org This architecture allows for the combination of different, often incompatible, polymer properties into a single material. "Grafting from" is a powerful technique where initiator sites are created along a polymer backbone, from which the growth of new polymer chains is initiated. google.comrsc.org

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique particularly well-suited for the "grafting from" method. google.comnih.gov For a monomer like (E)-ethyl 3-(pyridin-4-yl)acrylate, this could be achieved in several ways. A polymer backbone could be functionalized with initiator moieties, and (E)-ethyl 3-(pyridin-4-yl)acrylate could then be polymerized from these sites. Conversely, a homopolymer of (E)-ethyl 3-(pyridin-4-yl)acrylate could be synthesized and the pyridine rings subsequently modified to act as macroinitiators for the grafting of other monomers. The Lewis basicity of the pyridine nitrogen can sometimes interfere with copper-based ATRP catalysts, but this can be managed through careful selection of ligands and solvents. researchgate.net

The surface-initiated ATRP (SI-ATRP) method extends this concept to surfaces, allowing for the growth of polymer brushes from a substrate. rsc.org This has been used to graft poly(4-vinylpyridine) from silica (B1680970) nanoparticles, creating high-density polymer brushes that significantly alter the surface properties. rsc.org A similar approach could utilize (E)-ethyl 3-(pyridin-4-yl)acrylate to create functional surfaces with tailored properties.

Tailoring Polymer Architectures and Properties

The use of (E)-ethyl 3-(pyridin-4-yl)acrylate in conjunction with controlled polymerization techniques opens up possibilities for creating a wide variety of polymer architectures. Beyond simple homopolymers and random copolymers, well-defined block copolymers, gradient copolymers, and star polymers can be synthesized.

The ability to precisely place functional monomers like (E)-ethyl 3-(pyridin-4-yl)acrylate within a polymer chain allows for the fine-tuning of material properties such as mechanical strength, thermal stability, and surface energy.

Precursor for Functional Organic Materials

The pyridine group in (E)-ethyl 3-(pyridin-4-yl)acrylate and its corresponding polymers is a key feature that allows these materials to serve as precursors for a wide range of functional organic materials. The nitrogen atom in the pyridine ring is a Lewis base and can be protonated, alkylated (quaternized), or coordinated to metal ions.

This chemical handle makes polymers containing this monomer highly suitable for creating stimuli-responsive materials. The protonation of the pyridine nitrogen at acidic pH (below its pKa) renders the polymer segments water-soluble and positively charged. nih.gov This transition from a hydrophobic to a hydrophilic state can be used to trigger changes in morphology, such as the swelling of hydrogels or the disassembly of micelles, making them promising candidates for applications like drug delivery systems or sensors. researchgate.netnih.govcsic.es

Furthermore, the pyridine moiety is an excellent ligand for coordinating with metal ions. Polymers incorporating (E)-ethyl 3-(pyridin-4-yl)acrylate can be used to create polymer-metal complexes, catalytic materials, or materials for heavy metal ion adsorption and removal. rsc.orgnih.gov The parent acid, (E)-3-(pyridin-4-yl)acrylic acid, is noted for its utility in constructing coordination compounds due to its multiple coordination sites. nih.gov

Role in Crosslinking in Polymer Matrices

Crosslinking transforms linear polymer chains into a three-dimensional network, dramatically altering the material's properties, leading to increased mechanical strength, thermal stability, and solvent resistance. While (E)-ethyl 3-(pyridin-4-yl)acrylate is not a traditional crosslinking agent itself (as it has only one polymerizable double bond), polymers derived from it can be crosslinked through several mechanisms involving the pendant pyridine group.

One approach involves post-polymerization reactions. For example, difunctional alkylating agents could be used to form bridges between the pyridine rings of different polymer chains. Additionally, the pyridine group can act as a catalyst for certain crosslinking reactions.

A more recent concept in polyacrylate chemistry is the formation of crosslinked structures from monofunctional acrylates without conventional crosslinkers, through a process involving hydrogen atom transfer (HAT) from the monomer's side chain. european-coatings.comrsc.org While this has been demonstrated for acrylates with specific substituents like hydroxyl groups, the potential for similar mechanisms involving the pyridyl group warrants investigation. The synthesis of pyridine-based di- and tri-acrylates has been explored to create versatile cross-linkers for hydrogel formation via Michael addition reactions, highlighting the utility of the pyridine core in designing crosslinked networks. researchgate.net In acrylic adhesives, aziridine-based crosslinkers are used to react with acid-functional monomers, and while different, this illustrates the principle of post-polymerization covalent crosslinking through functional groups. google.com

Coordination Chemistry and Metal Complexation

Exploration of Ligand Properties of (E)-Ethyl 3-(Pyridin-4-yl)acrylate

(E)-ethyl 3-(pyridin-4-yl)acrylate possesses several structural and electronic features that define its properties as a ligand. The pyridine (B92270) ring provides a readily available nitrogen donor atom for coordination to metal ions. The planarity of the molecule, with the pyridine ring fused to the acrylate (B77674) group, influences the steric accessibility of this coordination site. The electronic properties of the pyridine ring can be modulated by the metal center upon coordination, which in turn can affect the reactivity and properties of the entire molecule.

The acrylate moiety, with its carbonyl oxygen, presents another potential coordination site. This allows the ligand to act in a monodentate fashion through the pyridine nitrogen, or potentially as a bidentate or bridging ligand, coordinating through both the nitrogen and oxygen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system used in the synthesis of the complex.

While detailed studies on the ligand properties of the ethyl ester are not extensively documented, research on the closely related (E)-3-(pyridin-4-yl)acrylic acid provides valuable insights. This analogous compound is recognized as a highly valuable ligand for constructing coordination compounds due to its multiple coordination sites and versatile coordination modes, which facilitate the formation of higher-dimensional structures. nih.gov The esterification of the carboxylic acid to the ethyl ester modifies the hydrogen bonding capabilities but retains the primary coordination sites, suggesting that (E)-ethyl 3-(pyridin-4-yl)acrylate would also be an effective ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving (E)-ethyl 3-(pyridin-4-yl)acrylate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product. Common solvents used in the synthesis of similar pyridine-based ligand complexes include methanol, ethanol, acetonitrile, and dimethylformamide.

The characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and the carbonyl group of the acrylate moiety. |

| UV-Vis Spectroscopy | Used to study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing changes in the chemical shifts of the protons and carbons upon complexation. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It also reveals details about the packing of the molecules in the crystal lattice and any supramolecular interactions. |

| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming its stoichiometry. |

While specific examples of metal complexes with (E)-ethyl 3-(pyridin-4-yl)acrylate are not detailed in the provided search results, the general methodologies for the synthesis and characterization of complexes with similar pyridine-containing ligands are well-established.

Investigation of Supramolecular Assemblies Involving Metal Centers and the Compound

Studies on the related (E)-3-(pyridin-4-yl)acrylic acid have shown that its crystal structure is stabilized by a network of intermolecular interactions, including O—H⋯N and C—H⋯O hydrogen bonds, as well as π–π stacking interactions, leading to the formation of a three-dimensional structure. nih.govresearchgate.net In the case of (E)-ethyl 3-(pyridin-4-yl)acrylate, the absence of the acidic proton of the carboxyl group precludes the formation of strong O—H⋯N hydrogen bonds. However, the potential for C—H⋯O interactions involving the ethyl group and the acrylate oxygen, as well as π–π stacking interactions between the pyridine rings of adjacent complexes, remains.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Purification and Analysis

The purification and analysis of (E)-ethyl 3-(pyridin-4-yl)acrylate heavily rely on chromatographic methods, which separate components of a mixture based on their differential distribution between a stationary and a mobile phase. Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly significant.

Flash Column Chromatography: This is a rapid and efficient preparative technique used for the purification of organic compounds. chromtech.com For the purification of (E)-ethyl 3-(pyridin-4-yl)acrylate, silica (B1680970) gel is commonly used as the stationary phase. rochester.edu The process involves packing a glass column with silica gel and eluting a solution of the crude compound through the column using a solvent system under positive pressure, often applied with compressed air. chromtech.com

The selection of an appropriate solvent system (eluent) is critical for a successful separation. A typical starting point involves using a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rochester.edu The polarity of the eluent is optimized by first analyzing the crude mixture using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound. ucsb.edu Given the basic nature of the pyridine (B92270) ring in (E)-ethyl 3-(pyridin-4-yl)acrylate, which can lead to tailing and poor separation on acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) or pyridine (around 0.1%) to the eluent system. rochester.educhemicalforums.com This neutralizes the acidic sites on the silica gel, resulting in sharper bands and improved separation.

The sample can be loaded onto the column either as a concentrated solution in a minimal amount of solvent (wet loading) or adsorbed onto a small amount of silica gel (dry loading), which can sometimes improve resolution. rochester.edunih.gov Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of (E)-ethyl 3-(pyridin-4-yl)acrylate and to monitor the progress of its synthesis. sielc.com The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). For pyridine-containing compounds, mixed-mode columns, such as Primesep 100, can be employed, using a mobile phase of water, acetonitrile, and a buffer like sulfuric acid. sielc.com Detection is typically achieved using a UV detector, as the pyridine ring and the acrylate (B77674) system are chromophores that absorb UV light. sielc.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. carleton.edumdpi.com This non-destructive technique provides unambiguous information about unit cell dimensions, bond lengths, bond angles, and the absolute configuration of a molecule, which is essential for confirming the (E)-configuration of the double bond in (E)-ethyl 3-(pyridin-4-yl)acrylate. carleton.edunih.gov

The process begins with the growth of a high-quality single crystal of the compound, typically 50-250 microns in size. inflibnet.ac.in This can be achieved by methods such as the slow evaporation of a solvent from a saturated solution of the purified compound. nih.gov Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these diffracted beams are recorded by a detector as the crystal is rotated. inflibnet.ac.in

The resulting diffraction pattern is mathematically analyzed to generate an electron density map of the crystal, from which the positions of the individual atoms can be determined. umass.edu For (E)-ethyl 3-(pyridin-4-yl)acrylate, the SCXRD analysis would confirm:

Stereochemistry: The (E)-configuration about the C=C double bond, characterized by a C-C-C-C torsion angle close to 180°. For the related (E)-3-(pyridin-4-yl)acrylic acid, this angle was found to be nearly planar. nih.gov

Molecular Geometry: Precise bond lengths and angles for the entire molecule.

Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π–π stacking, which can influence the physical properties of the solid. nih.gov

The crystallographic data obtained is typically summarized in a standardized format, as shown in the hypothetical table below for a related compound.

Table 1: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀F₄N₂O₂ |

| Space Group | P2₁/n (Monoclinic) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Data derived from a representative structure. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For (E)-ethyl 3-(pyridin-4-yl)acrylate, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing its thermal stability and investigating polymorphism. nih.govmetu.edu.tr

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. metu.edu.tr It is a key tool for identifying thermal transitions such as melting, crystallization, and glass transitions. polymersource.ca In the context of (E)-ethyl 3-(pyridin-4-yl)acrylate, DSC is instrumental in characterizing polymorphs—different crystalline forms of the same compound. h-and-m-analytical.com

Polymorphs often have distinct melting points and enthalpies of fusion, which appear as separate endothermic peaks in a DSC thermogram. h-and-m-analytical.com By heating a sample of (E)-ethyl 3-(pyridin-4-yl)acrylate at a controlled rate (e.g., 10 °C/min), one can observe its melting behavior. polymersource.ca The presence of multiple melting peaks or recrystallization events upon heating or cooling could indicate the existence of different polymorphic forms or the transition from a metastable to a more stable form. h-and-m-analytical.com This information is critical as different polymorphs can have different solubilities, stabilities, and bioavailabilities.